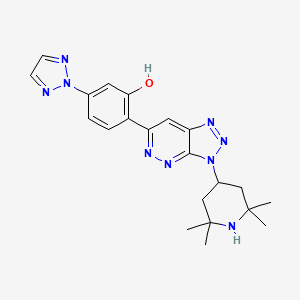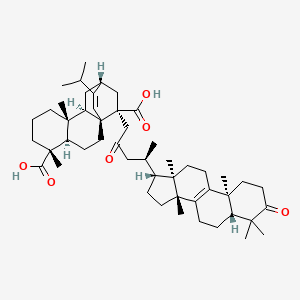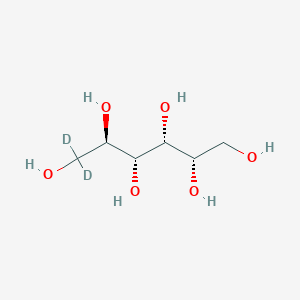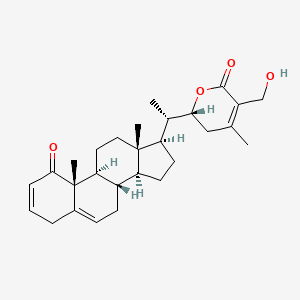
(22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide is a natural product belonging to the withanolide family. Withanolides are a group of naturally occurring steroids built on an ergostane skeleton, typically found in plants of the Solanaceae family. This particular compound can be isolated from the aerial parts of the halophyte Datura stramonium .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The compound (22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide is primarily isolated from natural sources rather than synthesized through artificial means. The isolation process involves extracting the compound from the aerial parts of Datura stramonium using solvents such as methanol or ethanol, followed by purification through chromatographic techniques .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is mainly obtained through natural extraction processes. The scalability of this extraction process depends on the availability of the plant source and the efficiency of the extraction and purification methods employed.
Análisis De Reacciones Químicas
Types of Reactions
(22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 27 can be oxidized to form a ketone.
Reduction: The oxo group at position 1 can be reduced to form a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as Jones reagent (chromic acid in acetone) or PCC (pyridinium chlorochromate) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of a ketone at position 27.
Reduction: Formation of a hydroxyl group at position 1.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other withanolides and steroidal compounds.
Biology: Studied for its role in plant defense mechanisms and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of (22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of pro-inflammatory enzymes, thereby exerting anti-inflammatory effects. Additionally, it may interact with cellular signaling pathways involved in cell growth and apoptosis, contributing to its potential anti-cancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Withaferin A: Another withanolide with similar anti-inflammatory and anti-cancer properties.
Withanolide A: Known for its neuroprotective and anti-inflammatory effects.
Withanolide D: Exhibits anti-cancer and anti-inflammatory activities.
Uniqueness
(22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide is unique due to its specific structural features, such as the hydroxyl group at position 27 and the oxo group at position 1. These structural elements contribute to its distinct biological activities and make it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C28H38O4 |
|---|---|
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
(2R)-2-[(1S)-1-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H38O4/c1-16-14-24(32-26(31)20(16)15-29)17(2)21-10-11-22-19-9-8-18-6-5-7-25(30)28(18,4)23(19)12-13-27(21,22)3/h5,7-8,17,19,21-24,29H,6,9-15H2,1-4H3/t17-,19-,21+,22-,23-,24+,27+,28-/m0/s1 |
Clave InChI |
CCIZLMAOTXVOLS-IUNRESPKSA-N |
SMILES isomérico |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(C(=O)C=CC5)C)C)CO |
SMILES canónico |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC=C5C4(C(=O)C=CC5)C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe]](/img/structure/B15139324.png)
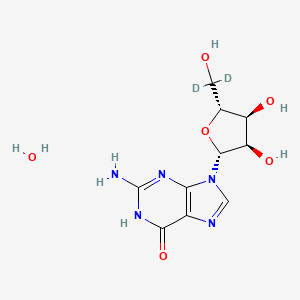
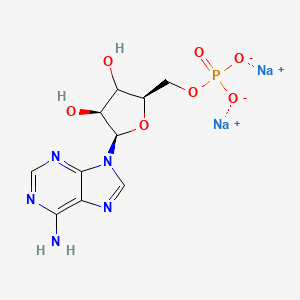
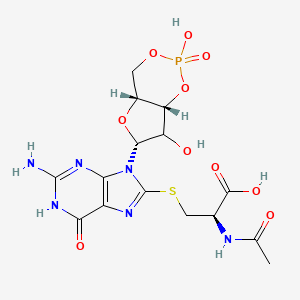
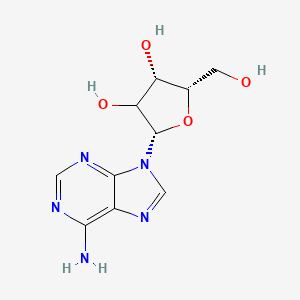
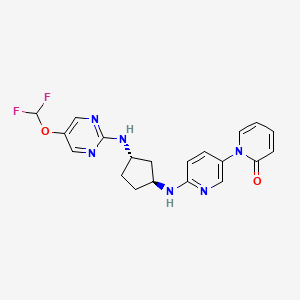

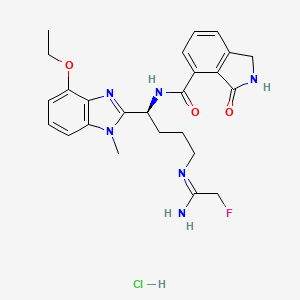
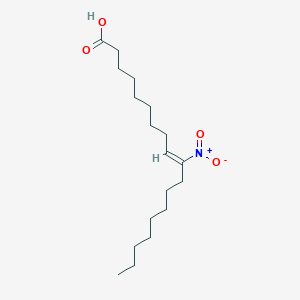
![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139384.png)
